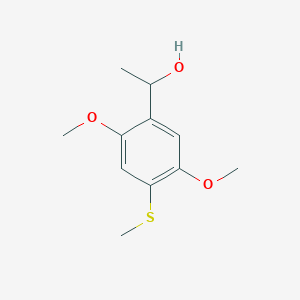
Benzeneethanol,2,5-dimethoxy-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is a chemical compound with the molecular formula C11H16O3S It is known for its unique structure, which includes two methoxy groups and a methylthio group attached to a benzene ring, along with an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol,2,5-dimethoxy-4-(methylthio)- typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol side chain into a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzeneethanol,2,5-dimethoxy-4-(methylthio)- exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the methylthio group and ethanol side chain.
4-Methylthiobenzaldehyde: Lacks the methoxy groups and ethanol side chain.
2,5-Dimethoxy-4-methylthiophenol: Contains a phenol group instead of an ethanol side chain.
Uniqueness
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is unique due to the combination of methoxy, methylthio, and ethanol functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16O3S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C11H16O3S/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3 |
InChI Key |
JWZGKZLUVBXKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)SC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


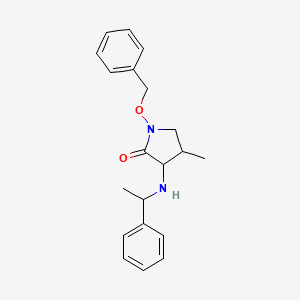
![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
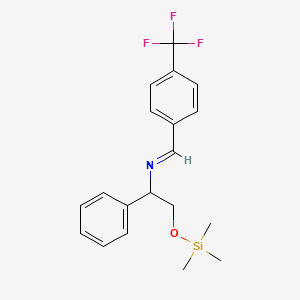
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

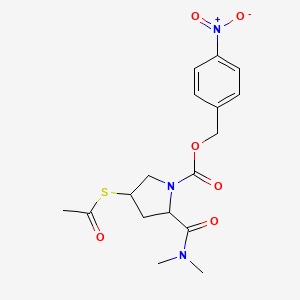
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
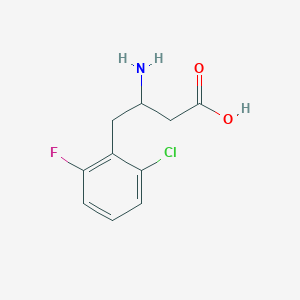
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)

